![molecular formula C7H10F3N3O B2731719 1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine CAS No. 1328640-31-8](/img/structure/B2731719.png)
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine”, similar compounds have been synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .Wissenschaftliche Forschungsanwendungen
Pyrazoline Derivatives in Therapeutic Applications
Anticancer Activity : Research on pyrazoline derivatives has highlighted their significant biological effects, including anticancer activity. Studies suggest that pyrazolines, due to their electron-rich nitrogen-containing structure, exhibit promising applications in developing new anticancer agents. The research underscores the need for further exploration of pyrazoline compounds in the context of cancer treatment, suggesting a potential area of application for compounds like 1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine (Pushkar Kumar Ray et al., 2022).
Medicinal Chemistry and Drug Development : The therapeutic patent literature from 2000 to 2011 discusses the applications of pyrazolines in various biological activities, highlighting their role as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents, among others. This broad spectrum of pharmacological effects indicates the potential of pyrazoline derivatives in medicinal chemistry and drug development, offering a possible research avenue for this compound (M. Shaaban et al., 2012).
Pyrazoline-Based Compounds in Chemical Synthesis
- Heterocyclic Compounds Synthesis : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones and its derivatives has been extensively studied for their reactivity and application in the synthesis of heterocyclic compounds. This indicates the role of pyrazoline-based compounds as building blocks in chemical synthesis, potentially extending to the synthesis and application of this compound in creating diverse heterocyclic structures (M. A. Gomaa & H. Ali, 2020).
Sorbent Applications in Environmental Science
- PFAS Removal : The use of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies highlights the potential environmental applications of compounds with amine functionalities. While the specific compound is not directly mentioned, the critical review on amine-functionalized sorbents for PFAS removal provides an insight into how this compound could be studied or utilized in environmental science, particularly in the development of novel sorbents for contaminant removal from water (M. Ateia et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O/c1-13-5(2-6(11)12-13)3-14-4-7(8,9)10/h2H,3-4H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQLIBZNKAZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


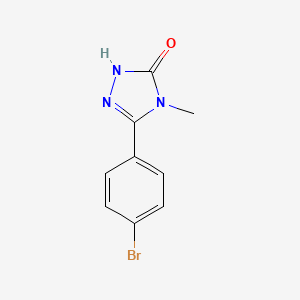


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)

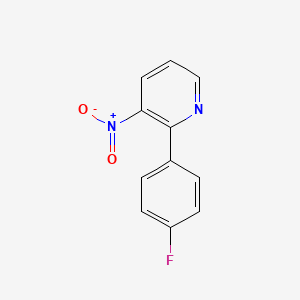
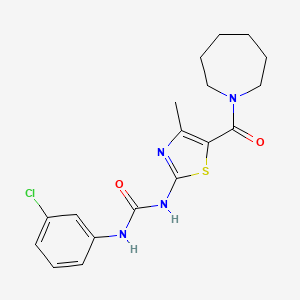
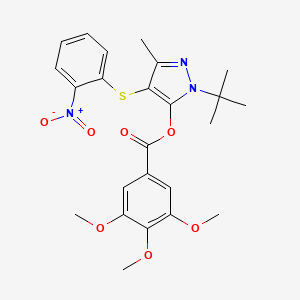
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
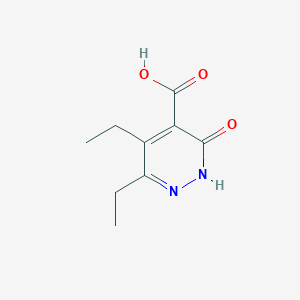

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)